

# ETX1317 Sodium: A Technical Guide to a Novel Reversible Covalent β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | ETX1317 sodium |           |
| Cat. No.:            | B1192677       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**ETX1317 sodium** is a novel, broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. It operates through a reversible covalent mechanism to inactivate a wide range of Ambler Class A, C, and D β-lactamases, which are primary drivers of resistance to β-lactam antibiotics in Gram-negative bacteria. Developed for oral administration as the prodrug ETX0282 in combination with the cephalosporin cefpodoxime proxetil, ETX1317 represents a promising therapeutic strategy to combat complicated urinary tract infections (cUTIs) and other infections caused by multi-drug resistant (MDR) Enterobacterales. This document provides an in-depth technical overview of ETX1317's mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

## **Mechanism of Action**

ETX1317's inhibitory action is centered on the active site of serine  $\beta$ -lactamases. The core mechanism involves the covalent acylation of the catalytic serine residue within the enzyme's active site.[1] This process is initiated by the attack of the serine hydroxyl group on the carbonyl of ETX1317's cyclic urea DBO core, leading to the opening of the ring and the formation of a stable carbamoyl acyl-enzyme complex.[1] This acylation effectively blocks the enzyme's ability to hydrolyze  $\beta$ -lactam antibiotics, thus restoring their antibacterial activity.[1]



A key characteristic of ETX1317 is the reversibility of this covalent inhibition for most serine  $\beta$ -lactamases. The ring-opened inhibitor can recyclize and dissociate from the enzyme, releasing the intact and active inhibitor.[1][2] This contrasts with some irreversible inhibitors, offering a different kinetic profile. Notably, ETX1317 does not inhibit Class B metallo- $\beta$ -lactamases (MBLs), as their zinc-dependent catalytic mechanism is fundamentally different from that of serine  $\beta$ -lactamases and is not susceptible to acylation by ETX1317.[1]



Click to download full resolution via product page

ETX1317 Mechanism of Action Pathway.

# **Quantitative Inhibitory Data**



The inhibitory potency of ETX1317 has been quantified against a range of purified β-lactamase enzymes. The data is presented in terms of the second-order rate constant for inhibition (kinact/Ki) and the dissociation rate constant (koff). Additionally, Minimum Inhibitory Concentration (MIC) values for the combination of cefpodoxime and ETX1317 demonstrate its efficacy in whole-cell assays.

**Table 1: Biochemical Inhibition Constants for ETX1317** 

| Enzyme (Ambler<br>Class)                    | Organism of Origin | kinact/Ki (M-1s-1) | koff (s-1)          |
|---------------------------------------------|--------------------|--------------------|---------------------|
| Class A                                     |                    |                    |                     |
| CTX-M-15                                    | E. coli            | 1.2 x 105          | 6.7 x 10-3          |
| KPC-2                                       | K. pneumoniae      | 4.1 x 104          | 1.1 x 10-3          |
| SHV-5                                       | K. pneumoniae      | 3.3 x 104          | 2.5 x 10-3          |
| TEM-1                                       | E. coli            | 1.1 x 104          | 3.3 x 10-3          |
| Class C                                     |                    |                    |                     |
| AmpC                                        | P. aeruginosa      | 1.9 x 104          | 1.3 x 10-3          |
| P99                                         | E. cloacae         | 2.1 x 104          | 1.0 x 10-3          |
| Class D                                     |                    |                    |                     |
| OXA-48                                      | K. pneumoniae      | 2.3 x 103          | Too slow to measure |
| Data synthesized from published studies.[2] |                    |                    |                     |

Table 2: In Vitro Antibacterial Activity of Cefpodoxime-ETX1317



| Organism (Resistance<br>Mechanism) | Cefpodoxime MIC (μg/mL) | Cefpodoxime-ETX1317<br>(1:2) MIC (μg/mL) |
|------------------------------------|-------------------------|------------------------------------------|
| E. coli (ESBL)                     | >32                     | 0.25                                     |
| K. pneumoniae (KPC)                | >32                     | 0.5                                      |
| E. cloacae (AmpC)                  | >32                     | 0.125                                    |
| C. freundii (ESBL, AmpC)           | >32                     | 0.5                                      |

The MIC value for the combination is for cefpodoxime in a 1:2 ratio with ETX1317.[4] [5] The addition of ETX1317 restored cefpodoxime activity to ≤1 µg/mL across all tested isolates.[6]

# Experimental Protocols β-Lactamase Inhibition Kinetics Assay

Objective: To determine the second-order rate constant of inhibition (kinact/Ki) of ETX1317 against purified serine  $\beta$ -lactamases.

#### Methodology:

- Reagents and Materials:
  - Purified β-lactamase enzymes (e.g., KPC-2, CTX-M-15, AmpC, OXA-48).
  - ETX1317 sodium stock solution in appropriate buffer.
  - Nitrocefin (a chromogenic β-lactam substrate) stock solution.
  - Assay buffer: 0.1 M sodium phosphate (pH 7.0), 10 mM NaHCO₃, and 0.005% Triton X-100.
  - 96-well microtiter plates.

## Foundational & Exploratory





• Spectrophotometer capable of reading absorbance at 490 nm.

#### Procedure:

- A continuous absorbance assay is used to monitor the hydrolysis of nitrocefin.[7]
- A range of ETX1317 concentrations are prepared in the assay buffer.
- $\circ$  The purified  $\beta$ -lactamase enzyme is added to each concentration of ETX1317 and incubated at ambient temperature.
- The reaction is initiated by the addition of 100 μM nitrocefin.[7]
- The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the absorbance at 490 nm over time (e.g., for 60 minutes).
- Reaction progress curves are generated for each inhibitor concentration.

### • Data Analysis:

 The set of reaction progress curves are globally fitted to a second-order kinetic model of enzyme inactivation to determine the kinact/Ki value.[7]





Click to download full resolution via product page

Workflow for β-Lactamase Inhibition Assay.



## **Minimum Inhibitory Concentration (MIC) Determination**

Objective: To determine the in vitro antibacterial activity of a  $\beta$ -lactam antibiotic in combination with ETX1317 against various bacterial strains.

#### Methodology:

- Reagents and Materials:
  - Bacterial isolates (e.g., E. coli, K. pneumoniae).
  - Cefpodoxime stock solution.
  - ETX1317 stock solution.
  - Cation-adjusted Mueller-Hinton Broth (CAMHB).
  - 96-well microtiter plates.
  - Bacterial inoculum standardized to ~5 x 10<sup>5</sup> CFU/mL.

#### Procedure:

- Broth microdilution susceptibility testing is performed according to Clinical and Laboratory
  Standards Institute (CLSI) guidelines.[8]
- $\circ$  Serial two-fold dilutions of the  $\beta$ -lactam antibiotic (e.g., cefpodoxime) are prepared in CAMHB in the microtiter plates.
- $\circ$  ETX1317 is added to the wells at a fixed ratio to the β-lactam (e.g., 1:2 cefpodoxime:ETX1317).[5][6]
- The standardized bacterial inoculum is added to each well.
- Control wells (growth control without antibiotic, sterility control without bacteria) are included.
- The plates are incubated at 35°C for 16-20 hours.



- Data Analysis:
  - The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

## **Reversible Covalent Inhibition**

The reversibility of the ETX1317-enzyme complex is a defining feature. This property has been demonstrated through acylation exchange experiments.[2] In these experiments, a pre-formed covalent complex of ETX1317 with a "donor"  $\beta$ -lactamase is purified to remove any unbound inhibitor. This complex is then mixed with an "acceptor"  $\beta$ -lactamase. The transfer of ETX1317 from the donor to the acceptor enzyme over time confirms that the inhibitor can dissociate in its original, active form and subsequently inhibit another enzyme molecule.[2] This recyclization and dissociation capacity contribute to its overall efficacy. The partition ratio for ETX1317 with the tested enzymes was found to be approximately one, indicating it is a highly efficient inhibitor that is not turned over or hydrolyzed by the enzyme.[2]





Click to download full resolution via product page

Logical Flow of Reversible Covalent Inhibition.

## Conclusion

**ETX1317 sodium** is a potent, broad-spectrum serine  $\beta$ -lactamase inhibitor with a well-characterized reversible covalent mechanism of action. Its ability to restore the efficacy of oral  $\beta$ -lactams against a wide array of MDR Enterobacterales makes its prodrug formulation, ETX0282, a valuable candidate for the treatment of cUTIs and other infections. The quantitative



data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of antibacterial resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ETX1317 sodium | Benchchem [benchchem.com]
- 2. Interactions of the Diazabicyclooctane Serine β-Lactamase Inhibitor ETX1317 with Target Enzymes PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic/Pharmacodynamic Determination and Preclinical Pharmacokinetics of the β-Lactamase Inhibitor ETX1317 and Its Orally Available Prodrug ETX0282 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ihma.com [ihma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ETX1317 Sodium: A Technical Guide to a Novel Reversible Covalent β-Lactamase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192677#etx1317-sodium-as-a-reversible-covalent-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com